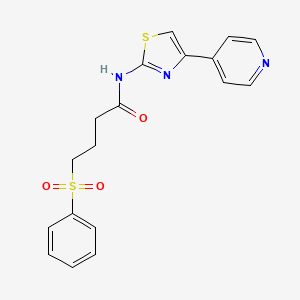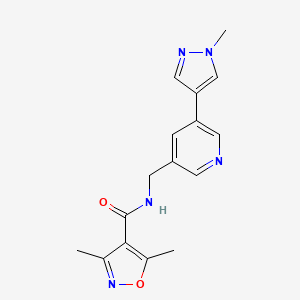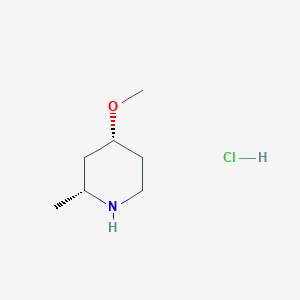
N5-phenylpyridine-2,5-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-phenylpyridine-2,5-diamine hydrochloride is a chemical compound with the CAS Number: 79441-22-8 . It has a molecular weight of 185.23 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11N3 . It has a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.22500 , a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Energy Transfer
Research on bichromophoric systems involving cyclometallated ruthenium complexes, similar in structural relevance to N5-phenylpyridine-2,5-diamine hydrochloride derivatives, highlights the study of energy transfer mechanisms within molecular systems. These complexes exhibit luminescence typical for cyclometallated ruthenium complexes and demonstrate rapid energy transfer between different units of the molecule, a principle that could be applied in the development of molecular devices or sensors based on this compound derivatives (Ott et al., 2006).
Coordination Chemistry and Magnetism
Studies on lanthanide complexes with bipyridyl and phenanthroline ligands, akin to the structural framework of this compound, offer insights into spin coupling and magnetic properties. These findings are significant for the design of materials with specific magnetic characteristics, potentially informing research on this compound in magnetic resonance imaging (MRI) contrast agents or in the design of molecular magnets (Schultz et al., 2002).
Luminescent Materials
The synthesis and characterization of iridium(III) complexes with functionalized bipyridines, related to this compound, underscore the potential of these compounds in the development of luminescent materials. These complexes are explored for their redox behavior, photophysical properties, and application in light-emitting devices, suggesting avenues for the utilization of this compound derivatives in optoelectronic applications (Neve et al., 1999).
Corrosion Inhibition
Research on chromenopyridine derivatives as corrosion inhibitors demonstrates the application of pyridine-based compounds in protecting metals against corrosion, particularly in acidic environments. This research hints at the potential of this compound derivatives to serve as environmentally friendly corrosion inhibitors for various metals and alloys (Ansari et al., 2017).
Sensor Development
Studies on platinum(II) and palladium(II) complexes involving phenylpyridine ligands, which share structural motifs with this compound, have led to the development of new luminescent materials that function as sensors. These complexes have been applied in detecting environmental pollutants and biological analytes, suggesting potential research directions for this compound in sensor technology (Ghedini et al., 2003).
Eigenschaften
IUPAC Name |
5-N-phenylpyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRARUWFVPWZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
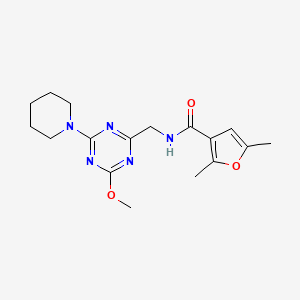
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)


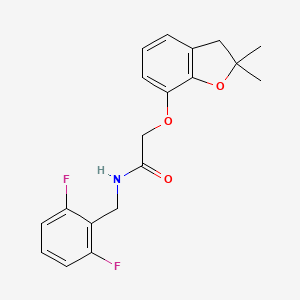
![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
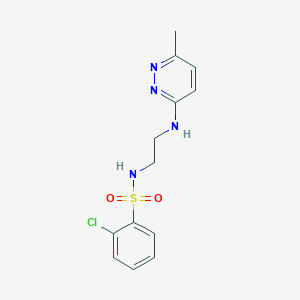
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

